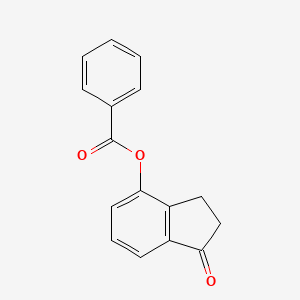

N-Fmoc-N-(2-phenylethyl)-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

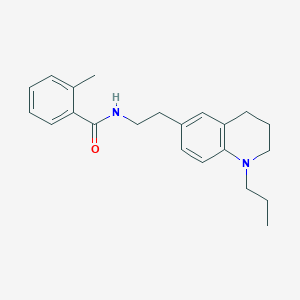

The synthesis of N-Fmoc-N-(2-phenylethyl)-glycine and its derivatives often involves the initial formation of N-(2-aminoethyl)glycine, followed by esterification and subsequent protection with the Fmoc group. A convenient route to these compounds has been described, starting from known precursors and utilizing stable hydrochloride salts for storage, which are then used in the synthesis of PNA monomers (Wojciechowski & Hudson, 2008). Another approach involves the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine, showcasing the versatility in synthesizing Fmoc-protected amino acids for peptide incorporation (Carrasco et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their reactivity and application in peptide synthesis. The Fmoc group offers steric bulk and protection for the amino functionality, while the phenylethyl side chain introduces aromatic character and potential for further chemical modifications.

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, primarily in peptide coupling reactions where they are incorporated into peptide chains. The Fmoc group can be selectively removed under basic conditions without affecting other protective groups, facilitating stepwise peptide elongation on solid supports.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and stability, are influenced by the protective groups and the nature of the side chain. These compounds are typically solid at room temperature and have varying solubility in organic solvents, which is essential for their application in SPPS.

Chemical Properties Analysis

Chemically, this compound derivatives are characterized by their reactivity towards nucleophilic addition and their ability to form stable amide bonds during peptide synthesis. The Fmoc group's removal under basic conditions is a key property that allows for the sequential addition of amino acids in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acid Synthesis:

- Fmoc derivatives, such as N-[2-(Fmoc)aminoethyl]glycine esters, have been used in the synthesis of peptide nucleic acid (PNA) monomers. These esters are integral in the solid-phase peptide synthesis of mixed sequence PNA oligomers, offering a practical alternative to existing methods (Wojciechowski & Hudson, 2008).

Native Chemical Ligation:

- Fmoc derivatives are utilized in native chemical ligation processes. For example, erythro-N-Boc-β-mercapto-l-phenylalanine enables ligation at phenylalanine, leading to the synthesis of compounds like LYRAMFRANK (Crich & Banerjee, 2007).

Corrosion Inhibition:

- Glycine derivatives, including Fmoc, have been explored as corrosion inhibitors for carbon steel in saline environments. Their effectiveness is attributed to both physisorption and chemisorption mechanisms on the metal surface (Chen, 2018).

Biocompatibility in Ophthalmology:

- Fmoc-based peptide hydrogels have been evaluated for their biocompatibility in rabbit eyes, indicating potential applications in ophthalmology as implantable drug delivery systems for treating anterior segment diseases (Liang et al., 2010).

Self-Assembly Behavior:

- Fmoc-protected phenylalanine derivatives demonstrate a self-assembly behavior in water, forming one-dimensional fibril networks. This property is crucial for the development of nano- and microsheets with potential applications in material science (Rajbhandary et al., 2018).

Synthesis of Novel Hydrogels:

- Short aromatic peptide derivatives modified with Fmoc can self-assemble into hydrogels with nanofibrillar architecture. These hydrogels have shown good cell viability and biocompatibility, making them promising for biomedical applications (Nita et al., 2022).

Cellular Transporter Activities:

- Fmoc derivatives in peptidomimetics, such as oligo-N-alkylglycines (peptoids), have been studied for their cellular uptake activity. These compounds offer advantages over traditional cationic cell-penetrating peptides due to their proteolytic stability and reduced toxicity (Jong et al., 2015).

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQGEVARORMAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)

![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)